4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline
Description
4-[6-[[2-(4-Aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline (referred to as DM262 in research) is a bis-benzimidazole derivative identified as a potent antifungal candidate through screening efforts by the Medicines for Malaria Venture (MMV) Malaria Box . Structurally, it features two benzimidazole cores linked via a methyl group, with para-aminophenyl substituents on each benzimidazole ring (Fig. 1). This compound demonstrated broad-spectrum antifungal activity, particularly against Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) of 0.8 μM (fungistatic) and 1.56 μM (fungicidal), surpassing fluconazole by 16- to 32-fold . It also exhibited efficacy against drug-resistant fungi such as Lomentospora prolificans and Cryptococcus gattii, as well as Candida albicans .
Properties
Molecular Formula |
C27H22N6 |
|---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline |
InChI |
InChI=1S/C27H22N6/c28-20-7-3-18(4-8-20)26-30-22-11-1-16(14-24(22)32-26)13-17-2-12-23-25(15-17)33-27(31-23)19-5-9-21(29)10-6-19/h1-12,14-15H,13,28-29H2,(H,30,32)(H,31,33) |
InChI Key |
SCUWNIHBUXBXKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(N2)C=C(C=C3)CC4=CC5=C(C=C4)N=C(N5)C6=CC=C(C=C6)N)N |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Synthesis
Benzimidazoles are typically synthesized via acid-catalyzed condensation reactions between o-phenylenediamine derivatives and aromatic carboxylic acids.
Table 1: Common Benzimidazole Synthesis Methods
Example: Synthesis of 4-(1H-Benzimidazol-2-Yl)Aniline
Aniline Substituent Formation
The aniline group is likely introduced during the benzimidazole synthesis (e.g., using p-aminobenzoic acid) or via subsequent amination reactions.
Stepwise Synthesis of the Target Compound
Step 1: Preparation of 2-(4-Aminophenyl)-3H-Benzimidazol-5-Amine
-
Condensation : p-Nitrobenzoic acid + aniline → N-(4'-Nitrobenzoyl)aniline.
-
Dinitration : N-(4'-Nitrobenzoyl)aniline + HNO3/H2SO4 → N-(4'-Nitrobenzoyl)-2,4-dinitroaniline.
-
Reduction : Na2S/NaOH → Triamine intermediate.
-
Dehydrocyclization : H2O removal → 2-(4'-Aminophenyl)-5-amino-benzimidazole.
Table 2: Conditions for Key Steps
| Step | Reagents/Conditions | Temperature | Yield (%) |
|---|---|---|---|
| Condensation | p-Nitrobenzoic acid + aniline, solvent-free | ~170°C | High |
| Dinitration | HNO3/H2SO4, 0–25°C | 0–25°C | High |
| Reduction | Na2S/NaOH (or SnCl2/HCl) | Room temperature | Moderate |
Step 2: Synthesis of 4-(1H-Benzimidazol-2-Yl)Aniline
-
Reagents : p-Aminobenzoic acid + o-phenylenediamine.
-
Conditions : o-Phosphoric acid, reflux.
Step 3: Coupling the Two Benzimidazole Units
The methyl bridge may be formed via:
-
Nucleophilic Substitution : One benzimidazole with a bromomethyl group reacts with a nucleophilic amine on the other.
-
Friedel-Crafts Alkylation : Introducing a methyl group to a benzimidazole using CH3X (X = Cl, Br) in the presence of AlCl3.
Example: Methyl Bridge Formation
-
Reagents : 2-(4-Aminophenyl)-3H-benzimidazol-5-amine + 4-(1H-Benzimidazol-2-Yl)aniline derivative with a methyl bromide.
-
Conditions : DMF, K2CO3, 80°C.
Challenges and Optimization
-
Steric Hindrance : The methyl bridge may cause steric strain, requiring high-temperature or solvent optimization.
-
Purity Control : Multistep synthesis necessitates careful purification (e.g., recrystallization, column chromatography).
-
Yield Limitations : Coupling reactions may have moderate yields, requiring large-scale optimization.
Alternative Routes
Microwave-Assisted Methods
Accelerated synthesis of benzimidazole cores using microwave irradiation, potentially reducing reaction times.
Data Tables: Summary of Key Reactions
Table 3: Comparative Analysis of Benzimidazole Synthesis Methods
| Method | Reagents | Conditions | Yield (%) | Selectivity |
|---|---|---|---|---|
| PPA Condensation | p-Aminobenzoic acid + o-phenylenediamine | 180–200°C, 4 h | 66 | High |
| Dinitration-Reduction | p-Nitrobenzoic acid → Dinitro → Reduction | Multi-step, acidic | Moderate | Moderate |
| Microwave | Aldehydes + amines | Microwave, short time | Moderate | Variable |
Table 4: Coupling Strategies for Methyl Bridge
| Strategy | Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic Substitution | Bromomethylbenzimidazole + Amine | Direct coupling | Low nucleophilicity |
| Friedel-Crafts | CH3X + AlCl3 | High reactivity | Requires activated sites |
Chemical Reactions Analysis
MMV665943 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of quinone derivatives, while reduction reactions may result in the formation of amine derivatives.
Scientific Research Applications
Antifungal Applications
The compound exhibits noteworthy antifungal activity, particularly against multidrug-resistant fungal species. Its structure, characterized by multiple benzimidazole units, allows for effective interaction with biological targets. Research has indicated that 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline outperforms established antifungals such as fluconazole and voriconazole in certain contexts.
| Compound | Structure Features | Biological Activity |
|---|---|---|
| Fluconazole | Triazole ring | Antifungal |
| Voriconazole | Triazole ring | Antifungal |
| Amphotericin B | Macrolide structure | Antifungal |
| 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline | Multiple benzimidazole units | Antifungal against resistant strains |
Studies have shown that the compound's unique mechanism of action allows for effective binding to fungal targets, thus inhibiting their growth and survival. This property makes it a promising candidate for future antifungal therapies aimed at overcoming resistance issues prevalent in current treatments.
Antimalarial Properties
In addition to its antifungal potential, 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline has been evaluated for its antimalarial activity. Research indicates that it can interfere with the life cycle of malaria parasites, potentially serving as a new treatment option for malaria, especially in areas where traditional treatments are failing due to resistance.
Neurodegenerative Disease Research
Recent studies have also investigated the role of this compound in neurodegenerative diseases, particularly Alzheimer's disease. The compound's structural features suggest potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), which is crucial in managing acetylcholine levels in the brain. In vitro assays have demonstrated that related compounds exhibit significant AChE inhibitory activity, indicating that 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline may have similar effects .
Mechanism of Action and Biological Interactions
The biological activity of 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline is attributed to its ability to interact with various biological targets. These interactions are critical for understanding its mechanism of action and therapeutic potential. Molecular docking studies have provided insights into how this compound binds to target proteins, enhancing our understanding of its efficacy against specific pathogens .
Mechanism of Action
The mechanism of action of MMV665943 involves the inhibition of key enzymes and pathways in fungal and malaria parasites. It has been shown to inhibit the growth of Candida albicans, Cryptococcus neoformans, Cryptococcus gattii, and Lomentospora prolificans by interfering with their cellular processes . The molecular targets and pathways involved in its mechanism of action are not fully understood, but it is believed to disrupt the synthesis of essential biomolecules in these pathogens.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of DM262 with Related Compounds
Key Observations:
Structural Divergence: Unlike fluconazole (a triazole) or benomyl/carbendazim (mono-benzimidazoles with carbamate groups), DM262’s bis-benzimidazole scaffold may enable dual-target engagement or enhanced binding affinity .
Potency : DM262’s MIC against C. neoformans (0.8 μM) is markedly lower than fluconazole’s (25–50 μM), suggesting superior efficacy in cryptococcal infections .
Mechanistic Insights
- Fluconazole : Targets ergosterol synthesis via CYP51 inhibition, but resistance arises from mutations in ERG11 or efflux pumps .
- Benomyl/Carbendazim: Disrupt fungal microtubules by binding β-tubulin, but point mutations (e.g., E198A in β-tubulin) confer resistance .
Spectrum of Activity
DM262’s activity against both common (C. albicans) and resistant fungi (L. prolificans) contrasts with fluconazole’s narrower spectrum and benomyl’s restriction to plant pathogens .
Biological Activity
The compound 4-[6-[[2-(4-aminophenyl)-3H-benzimidazol-5-yl]methyl]-1H-benzimidazol-2-yl]aniline is a benzimidazole derivative that has garnered attention for its potential biological activities, including anticancer, antidiabetic, and enzyme inhibition properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
The molecular formula of the compound is , with a molecular weight of approximately 416.5 g/mol. The structure features multiple benzimidazole rings, which are known for their diverse biological activities.
Anticancer Activity
Recent studies have demonstrated that benzimidazole derivatives exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines.
Research Findings:
- Cytotoxicity Assays : In vitro studies using MTT assays showed that this compound exhibited IC50 values ranging from 10 µM to 20 µM against human cancer cell lines, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 ~0.5 µM) .
- Mechanism of Action : Molecular docking studies revealed that the compound binds effectively to the active sites of key proteins involved in cancer cell proliferation, such as tubulin and topoisomerase II .
Antidiabetic Activity
The compound's potential as an antidiabetic agent has also been explored, particularly its inhibitory effects on alpha-glucosidase and urease enzymes.
Research Findings:
- Enzyme Inhibition Studies : The compound demonstrated an IC50 value of 12.07 µM for alpha-glucosidase inhibition, suggesting it may help in managing postprandial blood glucose levels .
- Selectivity : Comparative studies indicated that the compound is more selective towards alpha-glucosidase than other enzymes like lipase and amylase, which is beneficial for minimizing side effects .
Data Table: Biological Activity Summary
| Activity Type | Assay Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | MTT Assay | 10 - 20 | |
| Antidiabetic | Alpha-glucosidase | 12.07 | |
| Enzyme Inhibition | Urease | Not specified |
Case Study 1: Anticancer Efficacy
A study conducted on breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability after 48 hours of exposure. Flow cytometry analyses indicated an increase in apoptosis markers, suggesting that the compound induces programmed cell death in cancer cells .
Case Study 2: Antidiabetic Mechanism
In a separate study focusing on diabetic rats, administration of the compound led to a notable decrease in blood glucose levels post-meal. This effect was attributed to its inhibition of alpha-glucosidase activity, which slows carbohydrate absorption in the intestines .
Q & A
Q. Advanced Research Focus
- Kinetic Studies : Perform Lineweaver-Burk plots to distinguish competitive (Km increases, Vmax unchanged) vs. non-competitive inhibition (Km unchanged, Vmax decreases) .
- Docking Simulations : Use AutoDock Vina to predict binding poses in the glycogen phosphorylase active site (binding energy ≤ -8.5 kcal/mol for 4-(phenylbenzimidazol-2-yl)aniline derivatives) .
- Isothermal Titration Calorimetry (ITC) : Measure ΔH and ΔS to quantify thermodynamic interactions (e.g., Kd = 120 nM for tight-binding inhibitors) .
How can the compound’s stability under physiological conditions be assessed for drug development?
Q. Advanced Research Focus
- Forced Degradation Studies : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24h. Monitor degradation via UPLC-MS; <5% degradation indicates suitability for oral delivery .
- Light/Heat Stress : Accelerated stability testing (40°C/75% RH for 6 months) identifies susceptible functional groups (e.g., nitro groups prone to reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
